
4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline and pyrazole derivatives are compounds of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The synthesis and study of such compounds involve complex organic reactions, aiming to explore their chemical, physical, and biological properties.
Synthesis Analysis
The synthesis of quinoline and pyrazole derivatives often involves multistep organic reactions, including cyclization, bromination, and condensation. For instance, Hassanin and Ibrahim (2012) discussed the chlorination, bromination, and condensation reactions of quinolinyl-oxopropanoic acid derivatives, leading to the formation of novel 4-hydroxyquinolin-2(1H)-ones and related compounds (Hassanin & Ibrahim, 2012).
科学的研究の応用
NMDA Receptor Antagonists
The compound DQP-1105, a variant of the specified compound, represents a new class of N-methyl-d-aspartate (NMDA) receptor antagonists. It inhibits GluN2C- and GluN2D-containing receptors, demonstrating voltage-independent and noncompetitive inhibition. This suggests its potential use in targeting specific NMDA receptor subunits, crucial in neurological research and potential therapeutic applications (Acker et al., 2011).
Antioxidant Efficiency in Lubricating Greases
Compounds similar to the specified one have been studied for their antioxidant efficiency in lubricating greases. The research focused on how these compounds can decrease total acid number and oxygen pressure drop in lubricating greases, indicating their potential application in enhancing the longevity and effectiveness of industrial lubricants (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
Related 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, derivatives of the compound , have been synthesized and tested for antimicrobial activity. This indicates the compound's potential role in the development of new antimicrobial agents, which is a significant area of research in medical and pharmaceutical sciences (Hassanin & Ibrahim, 2012).
Antimicrobial Agents Synthesis
Several quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized, showing potent antimicrobial activity. These compounds have potential for further development as antimicrobial agents, which may include derivatives of the specified compound (Ansari & Khan, 2017).
特性
CAS番号 |
361167-98-8 |
|---|---|
製品名 |
4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
分子式 |
C28H21BrClN3O4 |
分子量 |
578.85 |
IUPAC名 |
4-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrClN3O4/c29-18-8-6-16(7-9-18)23-15-22(32-33(23)24(34)12-13-25(35)36)27-26(17-4-2-1-3-5-17)20-14-19(30)10-11-21(20)31-28(27)37/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
InChIキー |
XMGDSIFIWYIZOF-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

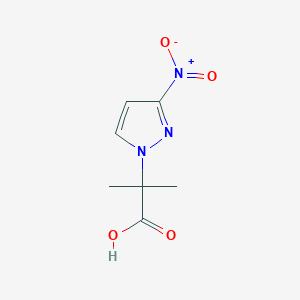
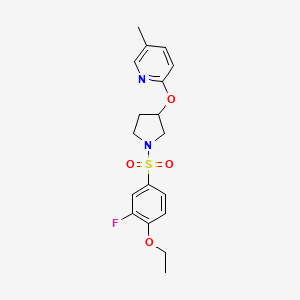
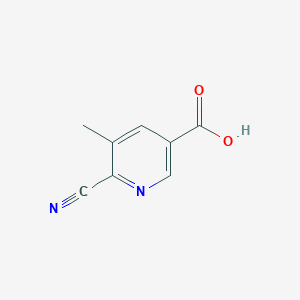

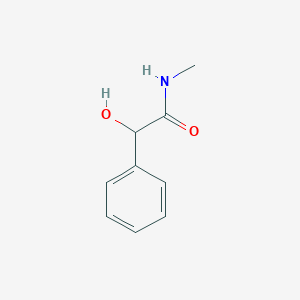
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)
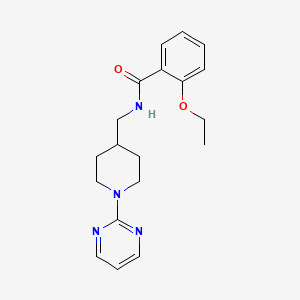
![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)
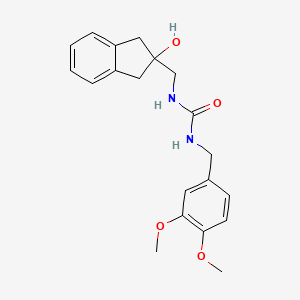
![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)